[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
(2beta)-Methyl Megestrol Acetate is a synthetic derivative of the naturally occurring steroid hormone, progesterone. It is commonly used in the medical field for its progestogenic properties, particularly in the treatment of certain cancers and cancer-associated cachexia . This compound is known for its ability to stimulate appetite and promote weight gain in patients suffering from severe weight loss due to chronic illnesses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2beta)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. This is achieved through a series of chemical reactions, including the use of acetic anhydride and a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of (2beta)-Methyl Megestrol Acetate involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. Techniques such as crystallization and filtration are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2beta)-Methyl Megestrol Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
(2beta)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and gene expression.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2beta)-Methyl Megestrol Acetate involves its interaction with specific molecular targets and pathways. It primarily acts by binding to progesterone receptors, thereby exerting its progestogenic effects. This binding leads to the modulation of gene expression and the inhibition of certain cellular processes, such as the release of luteinizing hormone from the pituitary gland . Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Megestrol Acetate: A closely related compound with similar progestogenic properties.
Medroxyprogesterone Acetate: Another synthetic progestogen used in hormone replacement therapy and contraception.
Norethindrone Acetate: A synthetic progestin used in oral contraceptives and hormone therapy.
Uniqueness
(2beta)-Methyl Megestrol Acetate is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its ability to stimulate appetite and promote weight gain makes it particularly valuable in the treatment of cancer-related cachexia and other wasting conditions .
Biological Activity
The compound [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a steroid derivative notable for its potential biological activities. This article synthesizes available research findings regarding its biological properties and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H30O3
- Molecular Weight : 330.47 g/mol
- CAS Number : 68-96-2
- Purity : 97%
Hormonal Activity
Research indicates that this compound exhibits significant hormonal activity. It is structurally similar to steroid hormones and may interact with hormone receptors in various tissues. For instance:
- Androgenic Activity : Studies suggest that compounds with similar structures can exhibit androgenic effects by binding to androgen receptors and influencing gene expression related to male characteristics and reproductive functions.
- Estrogenic Activity : Some derivatives have shown the capacity to bind estrogen receptors and modulate estrogen-responsive genes.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound:
-
Inhibition of Tumor Growth : In vitro studies demonstrate that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB231 (breast cancer) and PC3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Cell Line IC50 (µM) Mechanism of Action MDA-MB231 15 Induction of apoptosis PC3 20 Cell cycle arrest at G1 phase - Anti-metastatic Effects : The compound has been shown to impair the invasive behavior of cancer cells in Boyden chamber assays by affecting cellular signaling pathways related to metastasis.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Modulation : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Inhibition of NF-kB Pathway : The inhibition of this pathway suggests a mechanism through which the compound can exert its anti-inflammatory effects.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal found that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers in MDA-MB231 cells .
- Prostate Cancer Research : Another investigation indicated that the compound inhibited migration and invasion in PC3 cells through modulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
Properties
Molecular Formula |
C25H34O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3 |
InChI Key |
AQMUMBCTNJGBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.